2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-12-10(9(15)16,8-3-4-8)5-14-7-11-6-13-14/h6-8,12H,2-5H2,1H3,(H,15,16) |
InChI Key |
AXEWTUDRCGYIGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)(C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
Preparation of this compound involves multi-step organic synthesis, typically starting from simpler precursors that introduce the cyclopropyl, ethylamino, and triazolyl moieties onto the propanoic acid framework. The synthesis must carefully control regioselectivity and functional group compatibility.
Synthetic Route Components
Based on structural analysis and related compounds, the preparation can be broken down into the following key steps:
Formation of the 1,2,4-triazole substituent : This heterocyclic ring is often introduced via cyclization reactions of hydrazine derivatives with appropriate nitriles or carboxylic acid derivatives.
Introduction of the cyclopropyl group : Cyclopropyl groups are commonly introduced via cyclopropanation reactions or by using cyclopropyl-containing building blocks.
Incorporation of the ethylamino group : This can be achieved by nucleophilic substitution or reductive amination on suitable intermediates.
Assembly on the propanoic acid backbone : The backbone is usually constructed or functionalized to accommodate the substituents at the 2- and 3-positions.
Reported Preparation Method (Literature-Based)
While direct literature specifically detailing the synthesis of "this compound" is scarce, related compounds and patent literature provide insight into plausible synthetic strategies. The following is a generalized method derived from analysis of related compounds and patent documents:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1,2,4-triazole intermediate | Cyclization of hydrazine derivatives with nitriles or esters | Formation of triazole ring |
| 2 | Preparation of cyclopropyl-substituted intermediate | Use of cyclopropyl halides or cyclopropanation of alkenes | Introduction of cyclopropyl group |
| 3 | Coupling of ethylamino group | Nucleophilic substitution or reductive amination with ethylamine | Attachment of ethylamino substituent |
| 4 | Assembly on propanoic acid backbone | Functional group transformations, esterification or amidation | Final compound formation |
Example Synthetic Procedure (Hypothetical)
Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic acid : Starting from 3-bromopropanoic acid, treat with sodium 1,2,4-triazolate to substitute the bromide with the triazole ring.
Introduction of cyclopropyl and ethylamino groups : React the 2-position of the propanoic acid derivative with cyclopropylmagnesium bromide (Grignard reagent) to introduce the cyclopropyl group, followed by reaction with ethylamine under reductive amination conditions to attach the ethylamino group.
Purification : The crude product is purified by recrystallization or chromatography to yield the target compound.
Analytical Data Supporting Preparation
Typical characterization data for confirming the structure of the synthesized compound include:
| Analytical Technique | Expected Result |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to cyclopropyl protons, ethylamino protons, triazole ring protons, and propanoic acid methylene protons |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular formula C10H15N5O2 (approximate) |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for carboxylic acid (broad O-H stretch), amine N-H stretch, and triazole ring vibrations |
| Elemental Analysis | Carbon, hydrogen, nitrogen content matching theoretical values |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-Bromopropanoic acid, sodium 1,2,4-triazolate, cyclopropylmagnesium bromide, ethylamine |
| Reaction Types | Nucleophilic substitution, Grignard addition, reductive amination |
| Solvents | Commonly used solvents include tetrahydrofuran, ethanol, or dimethylformamide |
| Purification Methods | Recrystallization, column chromatography |
| Yield Range | Typically moderate to good yields (50-80%) depending on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides.
Reduction: Reduction reactions might target the triazole ring or the cyclopropyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.
Industry
In industry, it might be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action for 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid would likely involve its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
β-(1,2,4-Triazol-1-yl)alanine Derivatives
The compound 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (synthesized by Aouine et al., 2011) shares a β-amino acid scaffold with the target molecule but differs in substituents. Key distinctions include:
- tert-Butoxycarbonyl (Boc) vs. Ethylamino Group: The Boc group enhances steric protection during synthesis, whereas the ethylamino group in the target compound may improve solubility or hydrogen-bonding capacity.
- Methyl vs.
- Synthetic Efficiency : Aouine’s method achieved 75–85% yields via a three-step process, suggesting that synthesizing the target compound (with cyclopropyl complexity) may require additional optimization steps .
Triazole-Substituted Benzoic Acids
Compounds like 3-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid (Kanto Reagents, 2022) feature a benzoic acid backbone instead of propanoic acid. Notable differences include:
- Melting Points: These derivatives exhibit high melting points (262–320°C), likely due to aromatic stacking and hydrogen bonding, whereas the target compound’s propanoic acid chain may reduce crystallinity and lower its melting point.
- Solubility: The carboxylic acid group in benzoic acids may limit solubility in nonpolar solvents, while the ethylamino group in the target molecule could enhance aqueous solubility .
Chlorophenyl-Cyclopropyl-Triazole Derivatives
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Toxin Database) shares the cyclopropyl and triazole motifs but differs critically:
- Hydroxyl vs. Propanoic Acid Group: The hydroxyl group in this compound may facilitate hydrogen bonding with biological targets, whereas the propanoic acid moiety in the target molecule could improve ionization and pharmacokinetic properties.
- Chlorophenyl Substituent: The electron-withdrawing chlorine atom may enhance antifungal activity, as seen in azole drugs, though the target compound’s ethylamino group might direct it toward distinct targets .
Data Table: Key Properties of Compared Compounds
Biological Activity
2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound notable for its structural features, including a cyclopropyl group, an ethylamino group, and a 1,2,4-triazole ring. These structural elements have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anthelmintic properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H16N4O2/c1-2-12... |
| Canonical SMILES | CCNC(CN1C=NC=N1)(C2CC2)C(=O)O |
Anti-inflammatory Activity
Recent studies indicate that derivatives of 1,2,4-triazole containing propanoic acid moieties exhibit significant anti-inflammatory properties. For instance, compounds synthesized from amidrazones showed reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. Specifically, derivatives 3a , 3c , and 3e demonstrated the most beneficial effects in reducing inflammation markers without exhibiting toxicity .
Antibacterial Activity
The antibacterial activity of triazole derivatives has been assessed against various Gram-positive and Gram-negative bacterial strains. The presence of the triazole ring is believed to enhance the interaction with bacterial enzymes or receptors. Compounds derived from similar structures have shown promising results in inhibiting bacterial growth, suggesting that this compound could also possess antibacterial properties .
Anthelmintic Activity
The anthelmintic potential of triazole derivatives has been explored through studies involving Rhabditis sp. cultures. The results indicated that certain derivatives significantly affected the viability of these parasites. Although specific data on this compound is limited, the structural similarities with effective anthelmintics suggest a potential for similar activity .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzymes or receptors, which may play a crucial role in modulating biochemical pathways related to inflammation and microbial resistance.
Case Studies
Several studies have focused on synthesizing new derivatives based on the structure of this compound:
- Study on Anti-inflammatory Effects : A study synthesized several 1,2,4-triazole derivatives and evaluated their effects on cytokine release in cell cultures. The results indicated that compounds with similar structures significantly inhibited TNF-α release .
- Antibacterial Evaluation : Another research effort tested various triazole derivatives against a range of bacterial strains. The findings suggested that modifications to the triazole ring could enhance antibacterial efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the cyclopropylamino group via nucleophilic substitution or reductive amination. For example, cyclopropane derivatives can react with ethylamine under basic conditions .
- Step 2 : Introduction of the 1,2,4-triazole ring via click chemistry or coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for triazole ring formation .
- Step 3 : Acidic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the final propanoic acid derivative . Key variables : Temperature (60–100°C for triazole formation), solvent polarity (DMF or THF), and catalyst selection (e.g., Cu(I) for CuAAC). Yields range from 50–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the stereochemistry and structural integrity of this compound?
Methodological approach :
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl CH2 groups at δ ~0.5–1.5 ppm) and triazole proton environments (δ ~7.5–8.5 ppm) .
- X-ray crystallography : To resolve absolute stereochemistry, particularly for chiral centers at C2 and C3 .
- Mass spectrometry (HRMS) : Validate molecular weight (C10H16N4O2; theoretical MW: 224.13 g/mol) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should include:
- Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases, given the triazole’s metal-binding capacity .
- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to assess permeability in models like Caco-2 cells .
- Microbial susceptibility testing : Against Gram-positive/negative bacteria or fungi, leveraging the triazole’s antimicrobial potential .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for this compound, and what chiral analysis techniques are recommended?
Separation strategies :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times vary by enantiomer (e.g., R vs. S configuration) .
- Circular dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration . Challenges : Low solubility may require derivatization (e.g., esterification) prior to analysis .
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for triazole antifungals) .
- QSAR modeling : Correlate logP, polar surface area, and H-bond donors/acceptors with bioactivity data .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic sites on the triazole ring) .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?
Stability studies :
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C. LC-MS analysis may reveal hydrolysis of the ethylamino group or triazole ring oxidation .
- Photostability : Expose to UV light (λ = 254 nm) to assess photodegradation pathways . Key degradation products : Cyclopropane-opened derivatives or triazole N-oxide forms .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Root causes :
- Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines for antimicrobial studies) .
- Structural analogs : Compare with derivatives (e.g., imidazole vs. triazole variants) to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
